molecular formula C7H6Cl2N2O2 B3045448 4,5-Dichloro-n-methyl-2-nitroaniline CAS No. 107342-18-7

4,5-Dichloro-n-methyl-2-nitroaniline

Cat. No. B3045448
M. Wt: 221.04 g/mol
InChI Key: KVAANWDMOIROOR-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

1,2-Dichloro-4-fluoro-5-nitrobenzene (5.00 g, 23.8 mmol) in DMF (5.0 mL) was added to methylamine (10% in toluene, 80.0 g, 258 mmol) and stirred at rt overnight. The reaction mixture was filtered through a pad of ALOX B, washed with DMF/MeOH and concentrated to give the sub-title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5](F)=[CH:4][C:3]=1[Cl:12].[CH3:13][NH2:14]>CN(C=O)C>[Cl:1][C:2]1[C:3]([Cl:12])=[CH:4][C:5]([NH:14][CH3:13])=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl
Name
Quantity
80 g
Type
reactant
Smiles
CN
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of ALOX B
WASH
Type
WASH
Details
washed with DMF/MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC(=C(NC)C=C1Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.